An In-depth Technical Guide to 1-(Oxane-4-carbonyl)piperazine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-(Oxane-4-carbonyl)piperazine Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Oxane-4-carbonyl)piperazine hydrochloride, also known as piperazin-1-yl(tetrahydro-2H-pyran-4-yl)methanone hydrochloride. This document delves into its chemical structure, synthesis, characterization, and its emerging role as a valuable scaffold in medicinal chemistry. The insights herein are curated to empower researchers in leveraging this compound for the development of novel therapeutics.
Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry
The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas, including antidepressants, antipsychotics, antihistamines, and anticancer agents.[1][2] Its prevalence is due to the unique physicochemical properties it imparts to a molecule. The two nitrogen atoms of the piperazine ring offer opportunities for substitution, allowing for the fine-tuning of a compound's polarity, basicity, and ability to form hydrogen bonds. These properties can significantly enhance a drug candidate's aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
1-(Oxane-4-carbonyl)piperazine hydrochloride incorporates a tetrahydropyran (oxane) moiety, another important saturated heterocycle. This addition further modulates the molecule's properties, making it a valuable and versatile building block for creating highly selective receptor modulators and kinase inhibitors, particularly for targets within the central nervous system.[4]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(Oxane-4-carbonyl)piperazine hydrochloride combines the piperazine and tetrahydropyran rings through a stable amide linkage. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for various synthetic and biological applications.
Chemical Structure:
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IUPAC Name: piperazin-1-yl(tetrahydro-2H-pyran-4-yl)methanone hydrochloride
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Synonyms: 1-(Oxane-4-carbonyl)piperazine HCl, 1-(Tetrahydropyran-4-carbonyl)piperazine HCl
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CAS Number: 1414330-85-7 (for the free base)
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Molecular Formula: C₁₀H₁₉ClN₂O₂
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Molecular Weight: 234.72 g/mol
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉ClN₂O₂ | Calculated |
| Molecular Weight | 234.72 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
| Stability | More stable as a hydrochloride salt compared to the free base | [5] |
Synthesis and Purification
The synthesis of 1-(Oxane-4-carbonyl)piperazine hydrochloride is typically achieved through a standard amide coupling reaction, a cornerstone of medicinal chemistry. This process is reliable and scalable, making the compound accessible for both laboratory research and larger-scale production.
General Synthesis Pathway
The most common synthetic route involves the acylation of piperazine with tetrahydropyran-4-carboxylic acid or its activated form, such as an acyl chloride.
Caption: General synthesis workflow for 1-(Oxane-4-carbonyl)piperazine hydrochloride.
Detailed Experimental Protocol (Amide Coupling)
This protocol describes a representative synthesis using a common coupling agent.
Step 1: Reaction Setup
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
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Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq), and an activator, like 1-Hydroxybenzotriazole (HOBt) (1.1 eq).
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Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.
Step 2: Amide Bond Formation
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In a separate flask, dissolve piperazine (1.0 eq) in the same solvent.
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Slowly add the piperazine solution to the activated acid mixture.
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Allow the reaction to stir at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification of the Free Base
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Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, piperazin-1-yl(tetrahydro-2H-pyran-4-yl)methanone.
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The crude product can be purified by column chromatography on silica gel.
Step 4: Hydrochloride Salt Formation
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Dissolve the purified free base in a suitable solvent such as diethyl ether or methanol.
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Slowly add a solution of hydrochloric acid in ether or a methanolic HCl solution dropwise while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain 1-(Oxane-4-carbonyl)piperazine hydrochloride as a white to off-white solid.
Analytical Characterization
The identity and purity of 1-(Oxane-4-carbonyl)piperazine hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data (Expected)
While specific experimental data for this exact compound is not widely published, the following are the expected characteristic signals based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Piperazine Protons: Multiple signals in the range of δ 2.5-3.8 ppm, corresponding to the methylene protons of the piperazine ring.
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Tetrahydropyran Protons: Signals in the range of δ 1.5-4.0 ppm, including a characteristic multiplet for the proton at the 4-position.
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NH Proton: A broad singlet, which may be shifted downfield due to the hydrochloride salt formation.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
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Piperazine Carbons: Signals in the range of δ 40-50 ppm.
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Tetrahydropyran Carbons: Signals in the range of δ 25-70 ppm.
IR (Infrared) Spectroscopy:
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C=O Stretch (Amide): A strong absorption band around 1630-1680 cm⁻¹.
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N-H Stretch: A broad absorption in the region of 3200-3400 cm⁻¹.
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C-O-C Stretch (Ether): A characteristic band around 1050-1150 cm⁻¹.
MS (Mass Spectrometry):
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The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z for [M+H]⁺).
Applications in Drug Discovery and Medicinal Chemistry
1-(Oxane-4-carbonyl)piperazine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility stems from the combination of the versatile piperazine scaffold and the property-modulating tetrahydropyran ring.
Role as a Synthetic Building Block
The free secondary amine on the piperazine ring provides a reactive site for further chemical modifications, such as:
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N-Arylation/N-Alkylation: To introduce various substituents for structure-activity relationship (SAR) studies.
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Reductive Amination: To couple with aldehydes or ketones.
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Amide or Sulfonamide Formation: To further elaborate the structure.
These reactions allow for the rapid generation of diverse chemical libraries for high-throughput screening.
Potential Therapeutic Targets
Piperazine derivatives are known to interact with a wide range of biological targets. The incorporation of the oxane-carbonyl moiety can influence the selectivity and potency of these interactions. Potential areas of application for compounds derived from this scaffold include:
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Central Nervous System (CNS) Disorders: As intermediates for antipsychotics, antidepressants, and anxiolytics.
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Oncology: In the development of kinase inhibitors.[1]
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Infectious Diseases: As a scaffold for novel antibacterial and antifungal agents.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-(Oxane-4-carbonyl)piperazine hydrochloride.
Hazard Identification (based on similar compounds):
Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[10]
Storage:
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Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(Oxane-4-carbonyl)piperazine hydrochloride is a strategically important building block for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and its structure offers a versatile platform for the development of novel therapeutic agents targeting a range of diseases. This guide provides the foundational knowledge required to effectively utilize this compound in research and development endeavors.
References
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Bonab, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]
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ResearchGate. (2018). Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using tetrahydro‐2‐furoic acid (1a) and piperazine. Retrieved from [Link]
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SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]
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Peng, C. T., et al. (2015). Synthesis and antitubercular evaluation of 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1373-1376. [Link]
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ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
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PubMed. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
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PharmaCompass. (n.d.). 1-chlorocarbonyl-4-methylpiperazine hydrochloride. Retrieved from [Link]
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